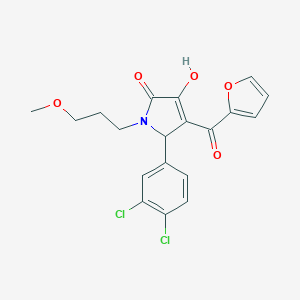

![molecular formula C15H10BrN3 B361959 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline CAS No. 91658-77-4](/img/structure/B361959.png)

9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline” is a compound that belongs to the class of 6H-indolo[2,3-b]quinoxalines . These compounds are known for their wide range of pharmacological activities . They are predominantly DNA intercalating agents , which means they can insert themselves between the base pairs of DNA. This property makes them useful in various applications, including antiviral treatments and cytotoxic agents .

Synthesis Analysis

The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives, including “9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline”, involves a multi-step protocol starting from isatin . The process includes the creation of new 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxaline derivatives .

Molecular Structure Analysis

The molecular formula of “9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline” is C15H10BrN3 . It has an average mass of 312.164 Da and a monoisotopic mass of 311.005798 Da .

Chemical Reactions Analysis

6H-indolo[2,3-b]quinoxaline derivatives, including “9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline”, have been found to exhibit a low reduction potential and high stability, making them suitable for use in nonaqueous redox flow batteries .

Physical And Chemical Properties Analysis

The physical and chemical properties of “9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline” include a molecular weight of 298.14 g/mol, a computed XLogP3-AA of 3.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . It also has a topological polar surface area of 41.6 Ų .

Scientific Research Applications

Anticancer Activity

“9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline” derivatives have shown promise in anticancer research. They exhibit cytotoxic effects against various human cancer cell lines, including lung, cervical, and prostate cancers . The structural similarity to natural alkaloids like ellipticine, known for their antitumor properties, underpins their potential as therapeutic agents.

Antiviral Properties

These compounds have demonstrated significant antiviral activities. They are known to act as DNA intercalating agents, which can inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1), cytomegalovirus (CMV), and varicella-zoster virus (VZV) . This makes them valuable for developing new antiviral drugs.

DNA Duplex Stabilization

The indolo[2,3-b]quinoxaline scaffold is reported to stabilize DNA duplexes . This property is crucial for the development of drugs that target genetic disorders and could be instrumental in gene therapy research.

Multidrug Resistance Modulation

These compounds have been identified as modulators of multidrug resistance (MDR) in cancer therapy. They act on ATP-binding cassette transporters, which are often responsible for the development of resistance to chemotherapy . By modulating these transporters, they can enhance the efficacy of anticancer drugs.

Antimalarial Activity

Indolo[2,3-b]quinoxaline derivatives also show potential in treating malaria. Their ability to interfere with the life cycle of the malaria parasite makes them candidates for antimalarial drug development .

Anti-inflammatory Applications

The anti-inflammatory properties of these compounds make them suitable for research into treatments for chronic inflammatory diseases. They could lead to the development of new anti-inflammatory medications .

Material Science Applications

In the field of materials science, these compounds are used in optoelectronic devices due to their semiconducting properties. They serve as sensitizers and are involved in the creation of light-emitting and sensor materials .

Medicinal Chemistry

The indolo[2,3-b]quinoxaline framework is a common motif in many biologically active compounds. Its versatility allows for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry, including antitumor, antidiabetic, and other pharmacological activities .

Mechanism of Action

Target of Action

The primary target of 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound interacts with DNA, causing changes in its structure and function. DNA plays a crucial role in cell division, growth, and function, making it a significant target for many pharmacological agents.

Mode of Action

9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline operates predominantly through DNA intercalation . This process involves the insertion of the compound between the base pairs of the DNA helix, disrupting vital processes for DNA replication .

Biochemical Pathways

The intercalation of 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline into DNA disrupts the normal biochemical pathways involved in DNA replication. This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Its high solubility (>27 M in acetonitrile) suggests that it may have good bioavailability .

Result of Action

The result of 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline’s action is the disruption of DNA replication, leading to cell cycle arrest and apoptosis . This can result in the death of rapidly dividing cells, such as cancer cells, making this compound potentially useful in cancer treatment .

Action Environment

The action of 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline can be influenced by various environmental factors. For instance, its stability and efficacy in nonaqueous redox flow batteries suggest that it may be stable and effective in a variety of chemical environments . .

Future Directions

The presence of bulkier polyaromatic hydrocarbon segments in the 6H-indolo[2,3-b]quinoxaline enhances the thermal stability and glass transition temperature significantly . Therefore, future research could focus on exploring these properties further and developing new compounds based on the 6H-indolo[2,3-b]quinoxaline skeleton .

properties

IUPAC Name |

9-bromo-6-methylindolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3/c1-19-13-7-6-9(16)8-10(13)14-15(19)18-12-5-3-2-4-11(12)17-14/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRFTRQRFPZGCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361886.png)

![7-Methyl-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361888.png)

![1-[4-(Allyloxy)phenyl]-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361890.png)

![3-(4-Chlorophenyl)-5-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,2,4-oxadiazole](/img/structure/B361896.png)

![Ethyl 4-{[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B361899.png)

![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B361902.png)

![7-Chloro-1',2-dimethyl-1,2-dihydrospiro(chromeno[2,3-c]pyrrole-1,3'-indole)-2',3,9-trione](/img/structure/B361904.png)

![1-Phenyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361905.png)

![7-Ethyl-1-(3-isopropoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361910.png)

![3-[2-(4-fluorophenyl)-2-oxoethyl]-6-(1-piperidinylsulfonyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B361911.png)

![2-methyl-4-[2-(4-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B361914.png)